

Spectrophotometric Determination of Vitamin B Complex in Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vitamin B Complex	
Cat. No.:	B1173480	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Vitamin B complex** comprises a group of water-soluble vitamins essential for various metabolic processes in the human body. Accurate and reliable quantification of these vitamins in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of **Vitamin B complex** in pharmaceutical dosage forms, focusing on two established methods: the Area Under the Curve (AUC) method and the Absorption Factor method. These methods allow for the simultaneous determination of multiple B vitamins, reducing analysis time and complexity.

Principle of Spectrophotometric Analysis

Spectrophotometry is based on the principle that every component of a solution absorbs light over a certain range of wavelengths. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the absorbing substance in the solution, a relationship described by the Beer-Lambert law. By measuring the absorbance of a sample solution at the characteristic wavelength of each vitamin, its concentration can be determined. For mixtures of components with overlapping absorption spectra, mathematical techniques like



the Area Under the Curve (AUC) and Absorption Factor methods are employed to resolve the individual concentrations.

Key Spectrophotometric Methods Area Under the Curve (AUC) Method

The AUC method involves the calculation of the integrated absorbance over a defined wavelength range for each vitamin. This approach can be more accurate than single-wavelength measurements, especially for samples with broad absorption peaks or in the presence of interfering substances. The AUC is directly proportional to the concentration of the analyte.[1]

Absorption Factor Method

The Absorption Factor method is suitable for the analysis of a mixture of two or more components where the absorption spectra overlap. This method relies on the measurement of absorbance at multiple wavelengths and the application of a correction factor to account for the interference from other components.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of various B vitamins using the Area Under the Curve (AUC) and Absorption Factor methods. These parameters are essential for method validation and performance evaluation.

Table 1: Quantitative Parameters for the Area Under the Curve (AUC) Method



Vitamin	Wavelength Range (nm)	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantificati on (LOQ) (µg/mL)	Average Recovery (%)
B1 (Thiamine)	250-260	5-30	0.15	0.45	100.07[1]
B2 (Riboflavin)	279-289	5-30	0.10	0.30	100.70[1]
B3 (Niacinamide)	267-277	5-30	0.12	0.36	100.52[1]
B6 (Pyridoxine)	312-322	5-30	0.08	0.24	100.02[1]
B12 (Cyanocobala min)	382-392	15-35	0.25	0.75	99.90[1]

Data compiled from studies validating the AUC spectrophotometry method.[1]

Table 2: Quantitative Parameters for the Absorption Factor Method



Vitamin	Wavelength (nm)	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantificati on (LOQ) (µg/mL)	Average Recovery (%)
B1 (Thiamine)	239	4-20	0.18	0.55	100.43[3]
B2 (Riboflavin)	269	2.94-15	0.11	0.33	100.33[3]
B3 (Niacinamide)	262	5-25	0.14	0.42	100.78[3]
B6 (Pyridoxine)	291	5-25	0.09	0.27	100.35[3]
B12 (Cyanocobala min)	361	10-30	0.30	0.90	100.09[3]

Data compiled from studies validating the absorption factor spectrophotometry method.[3]

Experimental Protocols Materials and Reagents

- Standard reference samples of Thiamine (B1), Riboflavin (B2), Niacinamide (B3), Pyridoxine (B6), and Cyanocobalamin (B12)
- Methanol (HPLC grade)[1][3]
- · Distilled or deionized water
- Pharmaceutical-grade Vitamin B complex tablets
- Volumetric flasks (various sizes)
- Pipettes (various sizes)



- Sonicator
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes[1]
- Whatman filter paper No. 42[1]

Protocol 1: Area Under the Curve (AUC) Method

This protocol is designed for the simultaneous determination of Vitamins B1, B2, B3, B6, and B12 in tablet formulations.[1]

- 1. Preparation of Standard Solutions
- Primary Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each vitamin standard (B1, B2, B3, B6, and B12) and transfer to separate 25 mL volumetric flasks.
 Dissolve and dilute to volume with methanol.[1]
- Secondary Standard Stock Solutions (100 µg/mL): Pipette 2.5 mL of each primary standard stock solution into separate 25 mL volumetric flasks and dilute to volume with methanol.[1]
- Working Standard Solutions: Prepare a series of working standard solutions for each vitamin
 by diluting the secondary standard stock solutions with methanol to achieve concentrations
 within the linearity ranges specified in Table 1.
- 2. Preparation of Sample Solution
- Weigh and finely powder 20 tablets to ensure homogeneity.[3]
- Accurately weigh a portion of the powdered tablets equivalent to a known amount of one of the vitamins (e.g., 50 mg of Vitamin B6).[1]
- Transfer the weighed powder to a 50 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the vitamins.[1]
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.



- Filter the solution through Whatman filter paper No. 42, discarding the first few mL of the filtrate.[1]
- Further dilute the filtrate with methanol as necessary to bring the concentration of each vitamin within its respective linearity range.
- 3. Spectrophotometric Measurement
- Set the UV-Vis spectrophotometer to scan over the wavelength range of 200-400 nm.
- Use methanol as the blank.
- Measure the absorbance spectra of the standard and sample solutions.
- Calculate the Area Under the Curve (AUC) for each vitamin within the specified wavelength ranges (see Table 1).
- 4. Calculation

The concentration of each vitamin in the sample can be calculated using the following formula:

Csample = (AUCsample / AUCstandard) * Cstandard * Dilution Factor

Where:

- Csample = Concentration of the vitamin in the sample
- AUCsample = Area Under the Curve of the sample solution
- AUCstandard = Area Under the Curve of the standard solution
- Cstandard = Concentration of the standard solution
- Dilution Factor = The total dilution factor of the sample preparation

Protocol 2: Absorption Factor Method

This protocol is suitable for the simultaneous quantification of B-complex vitamins in tablet dosage forms.[3]



1. Preparation of Standard Solutions

- Prepare individual standard stock solutions of each vitamin (Thiamine, Riboflavin,
 Niacinamide, Pyridoxine, and Cyanocobalamin) in methanol at a concentration of 100 μg/mL.
- Prepare working standard solutions by appropriate dilution of the stock solutions with methanol to fall within the linearity ranges specified in Table 2.
- 2. Preparation of Sample Solution
- Follow the same procedure as described in Protocol 1 (Sample Preparation steps 1-7) to prepare the sample solution from the pharmaceutical tablets.
- 3. Spectrophotometric Measurement
- Set the UV-Vis spectrophotometer to measure the absorbance at the specific wavelengths for each vitamin as listed in Table 2.
- Use methanol as the blank.
- Measure the absorbance of the mixed standard solutions and the sample solution at each of the specified wavelengths.

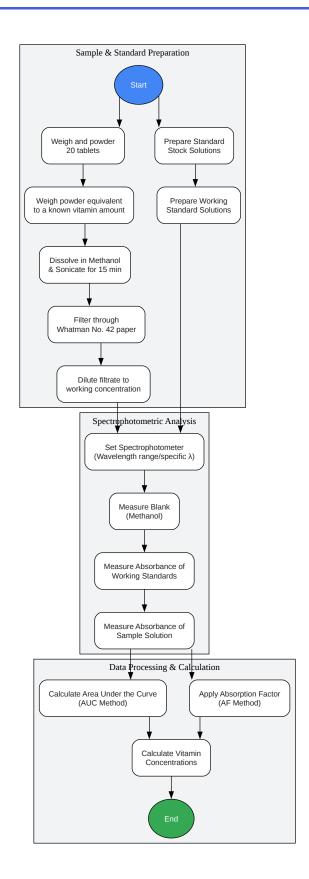
4. Calculation

The concentrations of the vitamins in the sample are determined by solving a set of simultaneous equations based on the absorbance values at the selected wavelengths and the absorptivity values of the standards at these wavelengths. The absorption factor for each interfering component at the analytical wavelength of the other components must be predetermined using the individual standard solutions.

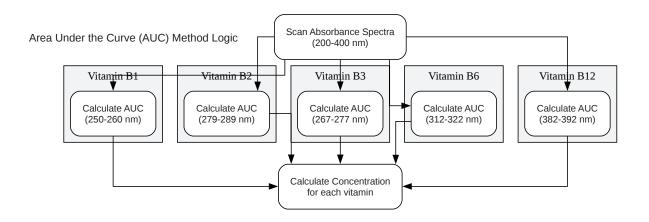
Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the spectrophotometric analysis of **Vitamin B complex** in pharmaceutical tablets.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Smart spectrophotometric methods for the simultaneous determination of vitamin B1 and B2 concentrations in complex mixtures Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectrophotometric Determination of Vitamin B Complex in Pharmaceuticals: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173480#spectrophotometric-determination-of-vitamin-b-complex-in-pharmaceuticals]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com